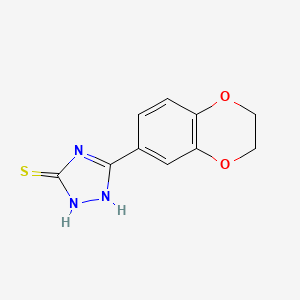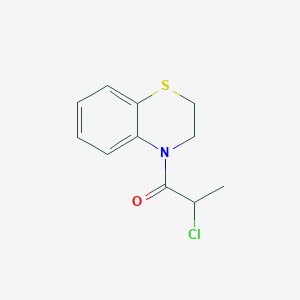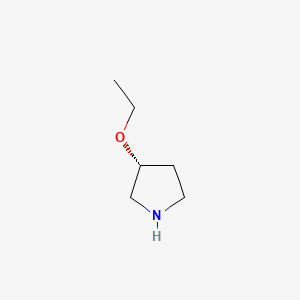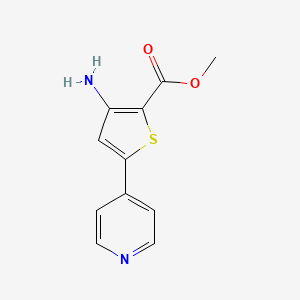
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate
描述
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic compound that contains a thiophene ring, an amino group, and a pyridine ring. Its unique molecular structure has made it a subject of interest for researchers who are exploring its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inhibiting the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, the compound has been found to exhibit anti-inflammatory and antioxidant properties. Studies have suggested that this compound may also have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. Additionally, the compound's unique molecular structure makes it a subject of interest for researchers who are exploring novel approaches to drug design. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires specific reagents and conditions.
未来方向
There are several future directions for research on Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, researchers are exploring the potential applications of this compound in other fields such as materials science and nanotechnology. Finally, studies are being conducted to further elucidate the compound's mechanism of action and to identify potential targets for drug development.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a valuable tool for studying cancer biology and exploring novel approaches to drug design. While the compound's complex synthesis process is a limitation for lab experiments, researchers are exploring more efficient methods for producing the compound in larger quantities. Future research directions include exploring the compound's potential applications in materials science and nanotechnology, elucidating its mechanism of action, and identifying potential targets for drug development.
科学研究应用
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in medicinal chemistry, where it has been found to exhibit potent antitumor activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)6-9(16-10)7-2-4-13-5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPBJBUARILTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


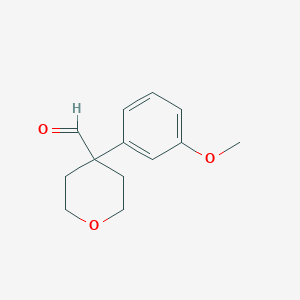
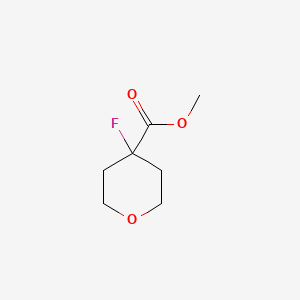
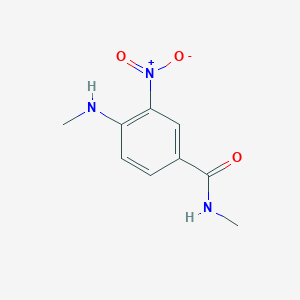
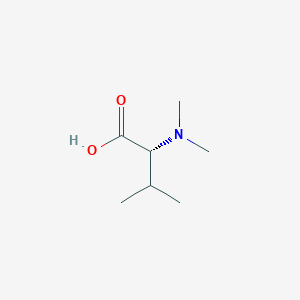


![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)


